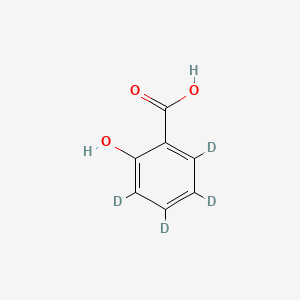

Salicylic Acid-d4

Vue d'ensemble

Description

Salicylic Acid-d4 is an isotope labelled form of Salicylic Acid . It is used as an internal standard for the quantification of salicylic acid by GC- or LC-MS . Salicylic Acid-d4 is an active metabolite of the COX inhibitor aspirin and a plant hormone that has been found in Cucumis sativus .

Synthesis Analysis

Salicylic Acid-d4 can be synthesized from phenol. When phenol is reacted with sodium hydroxide, it forms sodium phenoxide. Sodium phenoxide then undergoes distillation and dehydration. This process is followed by a carboxylation reaction with carbon dioxide, which results in the formation of sodium salicylate .Molecular Structure Analysis

The formal name of Salicylic Acid-d4 is 6-hydroxy-benzoic-2,3,4,5-d4 acid . Its molecular formula is C7H2D4O3 and its formula weight is 142.1 . The InChi Code of Salicylic Acid-d4 is InChI=1S/C7H6O3/c8-6-4-2-1-3-5 (6)7 (9)10/h1-4,8H, (H,9,10)/i1D,2D,3D,4D .Chemical Reactions Analysis

Salicylic Acid-d4 is involved in various chemical reactions. For instance, it is used in the synthesis of aspirin, where salicylic acid is reacted with an excess of acetic anhydride . It also plays a role in the Berthelot reaction, where the electron-donating groups can promote the reaction, while the electron-withdrawing groups inhibit this reaction .Physical And Chemical Properties Analysis

Salicylic Acid-d4 is a crystalline solid . It is soluble in DMSO . The molecular weight or molar mass of salicylic acid is 138.12 g/mol .Applications De Recherche Scientifique

Treatment of Rheumatic and Skin Diseases

Salicylic Acid (SA) is extensively used in the treatment of rheumatic and skin diseases due to its analgesic, anti-inflammatory, and exfoliating properties . It is lipophilic in nature, which necessitates the need for appropriate delivery systems to harness these properties for different applications .

Drug Delivery Systems

Research has shown that Pluronic P123/F127 micellar systems can be effective delivery agents for SA . These systems exhibit interesting structural polymorphism upon solubilization of SA .

Antimicrobial Properties

SA-solubilized systems of both hydrophobic and hydrophilic Pluronics inhibit the growth of Gram-positive and Gram-negative bacteria . This suggests that the interaction of SA molecules with the bacterial cell membrane remains unobstructed upon encapsulation in Pluronic micelles .

Topical Applications

F127 hydrogel-based SA formulations with rheological properties suitable for topical applications have been prepared . These formulations can be useful as SA ointments, as F127 is an FDA-approved excipient for topical drug delivery applications .

Internal Standard for Quantification

Salicylic Acid-d4 is used as an internal standard for the quantification of salicylic acid by GC- or LC-MS .

Phytochemical Testing

Salicylic Acid-d4 is suitable for numerous LC/MS and GC/MS applications, including phytochemical testing .

Pharmaceutical Research

In pharmaceutical research, Salicylic Acid-d4 is used in various LC/MS and GC/MS applications .

Isotope Dilution Methods

Salicylic Acid-d4 is also used in isotope dilution methods, a technique used in accurate chemical analysis .

Mécanisme D'action

Mode of Action

Salicylic acid executes its many functions through intricate regulation at multiple steps. Its perception occurs through multiple cellular targets, including metabolic enzymes, redox regulators, transcription cofactors, and, most recently, an RNA-binding protein . Moreover, SA orchestrates a complex series of post-translational modifications of downstream signaling components and promotes the formation of biomolecular condensates that function as cellular signaling hubs .

Biochemical Pathways

Salicylic acid and its derivatives (collectively called salicylates) are synthesized from chorismate (derived from the shikimate pathway) . Two SA biosynthetic pathways have been elucidated in plants, namely, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . In a reversible reaction, free hydroxyl (•OH) radicals were scavenged by SA to form two products dihydroxybenzoic acid (DHBA): 2,3-DHBA and 2,5-DHBA (gentisic acid) in the absence of any enzyme .

Pharmacokinetics

The serum half-life of salicylic acid is dose-dependent; thus, the larger the dose employed, the longer it will take to reach steady-state . The rate of formation of salicyl phenolic glucuronide and salicyluric acid are easily saturated at low salicylic acid concentrations and their formation is described by Michaelis-Menten kinetics . The other metabolic products follow first-order kinetics .

Result of Action

Salicylic acid plays crucial roles in regulating cell division and cell expansion, the key processes that determine the final stature of a plant . It also impacts wider cellular functions through crosstalk with other plant hormones . PTI induces diverse cell signaling events, including the production of reactive oxygen species (ROS) and biosynthesis of SA, as well as other defense hormones .

Action Environment

Climate change, driven by human activities and natural processes, has led to critical alterations in varying patterns during cropping seasons and is a vital threat to global food security . These abiotic stresses include extreme temperatures, drought, and salinity, which expose agricultural fields to more vulnerable conditions and lead to substantial crop yield and quality losses . Plant hormones, especially salicylic acid (SA), have crucial roles for plant resiliency under unfavorable environments .

Safety and Hazards

Orientations Futures

Research on Salicylic Acid-d4 is expanding rapidly. It plays an important role in plant defense against both abiotic and biotic stresses . Future research may focus on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in Salicylic Acid-d4-mediated plant defense .

Propriétés

IUPAC Name |

2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676139 | |

| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78646-17-0 | |

| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)